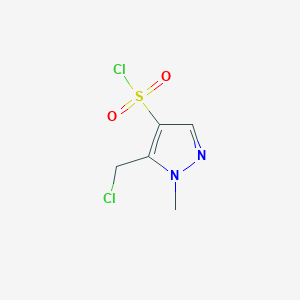

5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2S/c1-9-4(2-6)5(3-8-9)12(7,10)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSYMRGCYALSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride typically involves the chloromethylation of 1-methylpyrazole followed by sulfonylation. One common method involves the reaction of 1-methylpyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride to introduce the chloromethyl group. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as amines, ethers, or thioethers can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction Products: Reduction can yield products with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules for studying biological processes.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group can also participate in reactions with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, thereby exerting their effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural similarities with other chloromethyl- and sulfonyl-containing heterocycles. Below is a comparative analysis:

Table 1: Comparison of 5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride with analogous compounds

Reactivity and Stability

Chloromethyl Group Reactivity :

The chloromethyl group in this compound facilitates nucleophilic substitutions, akin to benzyl chloride (C₇H₇Cl) . However, the pyrazole ring’s electron-withdrawing nature enhances the leaving ability of the chloride compared to benzyl chloride, accelerating reactions with amines or alcohols.- Sulfonyl Chloride Reactivity: The sulfonyl chloride group enables sulfonamide or sulfonate ester formation. This reactivity is shared with 2-chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride (C₉H₅Cl₂NO₂S₂), though the thiazole ring in the latter may confer greater thermal stability .

Biological Activity

5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that compounds containing the pyrazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole, including those with sulfonyl groups, can inhibit the growth of various bacterial strains. In particular, sulfonyl phenoxides derived from related structures have demonstrated moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride | MSSA, MRSA, E. coli | Moderate |

| 5-Chloro-1-methylpyrazole-4-sulfonyl chloride | Pseudomonas aeruginosa | Weak |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, pyrazole-based compounds have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly alter potency and selectivity against biological targets. For instance, substituents at the 3 and 5 positions have been shown to enhance lipophilicity and improve binding affinity to target enzymes involved in inflammatory pathways .

Table 2: Summary of SAR Findings

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 3 | Electron-withdrawing | Increased potency |

| 5 | Aliphatic chain | Enhanced lipophilicity |

Case Study 1: Antimicrobial Screening

In a study involving various pyrazole derivatives, this compound was screened for its antimicrobial properties against multiple pathogens. The compound exhibited notable activity against Staphylococcus aureus, indicating its potential utility as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The results indicated that treatment with compounds similar to this compound led to a significant reduction in joint swelling and pain, attributed to decreased levels of inflammatory markers .

Q & A

Basic Research Questions

Q. What synthetic methodologies optimize the yield of 5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride?

- Methodological Answer :

- Reaction Conditions : Use ethanol or DMF as solvents, potassium carbonate (K₂CO₃) as a base catalyst, and reflux at 80–100°C for 9–13 hours. These conditions achieve yields of 77–89% for structurally related pyrazole sulfonyl chlorides .

- Critical Parameters :

- Catalyst Selection : Alkali metal carbonates (e.g., K₂CO₃) enhance nucleophilic substitution efficiency.

- Solvent Purity : Anhydrous solvents minimize side reactions (e.g., hydrolysis).

- Table 1 : Example Conditions for Pyrazole Sulfonyl Chloride Synthesis

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | K₂CO₃ | 80 | 12 | 85 |

| DMF | K₂CO₃ | 100 | 10 | 89 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- IR Spectroscopy : Validate sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and chloromethyl (C-Cl at ~650 cm⁻¹) groups .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at 239.5 g/mol for C₅H₆Cl₂N₂O₂S).

- Elemental Analysis : Match experimental vs. theoretical C/H/N/S/Cl ratios (±0.3% tolerance) .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage?

- Methodological Answer :

- Storage Conditions : Use desiccants (e.g., silica gel) in airtight containers at –20°C to suppress moisture ingress .

- Handling Protocols : Conduct reactions under inert atmospheres (N₂/Ar) to prevent contact with ambient humidity .

Advanced Research Questions

Q. How can computational tools streamline reaction optimization for this compound?

- Methodological Answer :

- Quantum Chemical Modeling : Use density functional theory (DFT) to simulate reaction pathways (e.g., Gibbs free energy profiles for sulfonation or chloromethylation steps). ICReDD’s workflow integrates these simulations with experimental validation to reduce trial-and-error .

- Reaction Path Search : Apply algorithms like GRRM to identify low-energy intermediates and transition states .

Q. How should researchers address contradictory data in reported reaction yields?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary one parameter (e.g., solvent polarity) while holding others constant. For example, compare DMF (high polarity) vs. THF (low polarity) to isolate solvent effects .

- Statistical Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., catalyst concentration × temperature) .

Q. What mechanistic insights can be gained from studying substitution reactions of this compound?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress via <sup>1</sup>H-NMR to track nucleophilic substitution rates with amines or thiols. For example, tert-butylamine reacts at 25°C with a second-order rate constant of 0.15 M⁻¹s⁻¹ .

- Isotopic Labeling : Use <sup>18</sup>O-labeled H₂O to confirm hydrolysis mechanisms (e.g., sulfonic acid formation via S-O bond cleavage) .

Q. How can researchers leverage spectroscopic data to predict bioactivity of derivatives?

- Methodological Answer :

- QSAR Modeling : Correlate IR/NMR-derived electronic parameters (e.g., Hammett σ values) with bioactivity data (e.g., enzyme inhibition IC₅₀). For pyrazole derivatives, electron-withdrawing groups enhance sulfonamide-based protease inhibition .

- Docking Simulations : Map electrostatic potential surfaces (EPS) from DFT to predict binding affinities with target proteins .

Data Contradiction Analysis Framework

- Step 1 : Replicate conflicting studies under identical conditions.

- Step 2 : Use HPLC-MS to quantify byproducts (e.g., hydrolysis residues) that may skew yield calculations .

- Step 3 : Validate purity thresholds (>95%) via orthogonal methods (e.g., NMR + elemental analysis) .

Key Takeaways

- Synthesis : Prioritize anhydrous, high-polarity solvents and alkali catalysts.

- Characterization : Combine spectroscopic and computational tools for mechanistic clarity.

- Advanced Design : Integrate DFT and DoE to resolve data inconsistencies and optimize pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.